2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a furan ring, and a thiomorpholine moiety attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the furan and thiomorpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Furanones and sulfonamides.
Reduction: De-brominated benzenesulfonamide derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan and thiomorpholine groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-(thiophen-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
2-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide: Lacks the halogen atom.
Uniqueness
2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a furan ring, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S2/c17-13-4-1-2-6-16(13)24(20,21)18-12-14(15-5-3-9-22-15)19-7-10-23-11-8-19/h1-6,9,14,18H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZQACRGXQZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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